N-cyclopentyl-2-methylpentanamide
Description
N-Cyclopentyl-2-methylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a methyl group at the 2-position of the pentanoyl chain. The cyclopentyl moiety likely enhances lipophilicity, influencing membrane permeability and metabolic stability, while the methyl group may modulate steric effects and solubility.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29g/mol |
IUPAC Name |
N-cyclopentyl-2-methylpentanamide |
InChI |
InChI=1S/C11H21NO/c1-3-6-9(2)11(13)12-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
DJVOKVQVCIPPHM-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1CCCC1 |
Canonical SMILES |
CCCC(C)C(=O)NC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The cyclopentyl group in the target compound likely confers greater lipophilicity compared to nitro- or cyano-substituted analogs (e.g., 5-Chloro-N-(4-nitrophenyl)pentanamide), which may enhance bioavailability but reduce aqueous solubility .
- Synthetic Purity : Compounds with higher purity (e.g., 98% for methyl 3-methoxy-4-nitrobenzoate ) suggest optimized synthesis routes, a factor critical for scaling production of the target compound.
Hazard and Toxicity Considerations
- Cyano-containing amides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may pose uncharacterized toxicological hazards due to reactive functional groups .
Functional Group Impact on Bioactivity
- Cyclopentyl vs. Aromatic Rings : Cyclopentyl groups (target compound) may offer better metabolic stability than aromatic rings (e.g., in 3-cyclopentylpropanamide derivatives ), which are prone to oxidative metabolism.
Preparation Methods
Activation of 2-Methylpentanoic Acid
Amide Bond Formation
Cyclopentylamine (1.1 equivalents) is added dropwise to the activated acid. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction workup involves:
-
Washing with 1% HCl to remove excess amine
-
Neutralization with saturated NaHCO₃
Acid Chloride Aminolysis
Classical amide synthesis through acid chloride intermediates provides high yields, as inferred from benzoylformate ester aminolysis.
Synthesis of 2-Methylpentanoyl Chloride
Reaction with Cyclopentylamine
The acid chloride is dissolved in dry THF and added to cyclopentylamine (2 equivalents) at 0°C. After stirring at room temperature for 6 hours, the mixture is filtered and concentrated. Yield optimization strategies include:
-
Solvent choice : THF > diethyl ether due to better chloride solubility
-
Temperature control : Prevents exothermic side reactions
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crystallization Optimization
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